Orfamide B

Catalog No.
S11178999
CAS No.
M.F
C63H112N10O17
M. Wt
1281.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orfamide B

Product Name

Orfamide B

IUPAC Name

5-[[6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C63H112N10O17

Molecular Weight

1281.6 g/mol

InChI

InChI=1S/C63H112N10O17/c1-15-16-17-18-19-20-21-22-23-24-41(76)31-49(77)64-43(27-34(2)3)55(81)65-42(25-26-50(78)79)54(80)73-53-40(14)90-63(89)52(39(12)13)72-60(86)48(33-75)70-57(83)45(29-36(6)7)66-56(82)44(28-35(4)5)67-59(85)47(32-74)69-58(84)46(30-37(8)9)68-61(87)51(38(10)11)71-62(53)88/h34-48,51-53,74-76H,15-33H2,1-14H3,(H,64,77)(H,65,81)(H,66,82)(H,67,85)(H,68,87)(H,69,84)(H,70,83)(H,71,88)(H,72,86)(H,73,80)(H,78,79)

InChI Key

FPMIEPCWEZBKGP-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O

Orfamide B is a cyclodepsipeptide.
Orfamide B has been reported in Pseudomonas and Pseudomonas fluorescens with data available.

Orfamide B is a cyclic lipopeptide (CLP) biosurfactant and secondary metabolite produced by various strains of *Pseudomonas* bacteria, notably *Pseudomonas sp.* CMR5c and CMR12a. Structurally, it consists of a 10-amino-acid peptide chain cyclized into a lactone ring and attached to a 3-hydroxy-dodecanoic acid tail. As a member of the orfamide family, its primary, well-documented activities include potent antifungal action against a range of plant pathogens and significant surface tension reduction capabilities, making it a key compound in biocontrol and biosurfactant research.

Substituting purified Orfamide B with its closest analog, Orfamide A, or with a less-defined crude CLP mixture introduces critical variability that undermines reproducibility in both formulation and biological assays. Orfamide A and B differ by a single amino acid (Leucine vs. Valine), a subtle structural change sufficient to alter physicochemical properties like hydrophobicity and molecular packing at interfaces. These differences directly impact formulation-critical parameters such as critical micelle concentration (CMC) and emulsification efficiency. For research purposes, using a purified, single-compound standard is essential to generate reproducible dose-response curves and to definitively attribute observed biological effects to a specific molecular entity, which is not possible with undefined or mixed-analog materials.

Equivalent Antifungal Potency Against Key Pathogens Compared to Orfamide A

Direct comparative studies demonstrate that Orfamide B exhibits antifungal activity statistically equivalent to its close structural analog, Orfamide A, against several agriculturally significant pathogens. Both compounds were equally effective at inhibiting the mycelial growth of *Rhizoctonia solani* and causing zoospore lysis in *Phytophthora* and *Pythium* species. This bio-equivalence indicates that for these specific applications, the choice between Orfamide A and B should not be based on potency, but rather on other factors like formulation compatibility, availability, or specific physicochemical properties.

Evidence DimensionIn vitro antifungal activity
Target Compound DataEqually active as comparator
Comparator Or BaselineOrfamide A
Quantified DifferenceNo significant difference in activity observed.
ConditionsIn vitro assays against *Magnaporthe oryzae*, *Rhizoctonia solani*, and zoospore lysis assays for *Phytophthora* and *Pythium*.

This establishes a performance baseline, focusing the procurement decision on reproducible physicochemical properties for formulation rather than on differential biological potency against these specific fungi.

Structural Variation Implies Differentiated Surfactant Efficiency vs. Longer-Chain Analogs

Orfamide B and its analog Orfamide G share an identical peptide core but differ in the length of their fatty acid tails: Orfamide B possesses a 3-hydroxy C12 chain, while Orfamide G has a 3-hydroxy C14 chain. In homologous series of lipopeptide surfactants, increasing the alkyl chain length typically lowers the Critical Micelle Concentration (CMC), meaning less surfactant is needed to achieve the maximum surface tension reduction. Therefore, Orfamide B is expected to have a higher CMC than Orfamide G, making it suitable for applications where properties other than maximum interfacial activity at the lowest concentration are prioritized, such as specific emulsion stabilization or formulation compatibility.

Evidence DimensionInferred Critical Micelle Concentration (CMC) based on structure
Target Compound DataExpected higher CMC (based on C12 fatty acid tail)
Comparator Or BaselineOrfamide G (with C14 fatty acid tail, expected lower CMC)
Quantified DifferenceDirectional difference based on established physicochemical principles of surfactants.
ConditionsAqueous solution behavior based on molecular structure.

The specific fatty acid structure dictates surfactant efficiency and formulation cost; selecting Orfamide B is appropriate when its specific CMC and solubility profile are required for a target formulation, distinguishing it from longer-chain analogs.

Distinct Cytotoxicity Profile from Other Orfamide Analogs

While the orfamide class is known for broad cytotoxic activities, specific analogs exhibit distinct potency profiles. For instance, the recently discovered Orfamide N demonstrated notable cytotoxicity against human melanoma (MDA-MB-435) and ovarian cancer (OVCAR3) cells with IC50 values of 11.06 µM and 10.50 µM, respectively. Such specific, structure-dependent activity highlights the non-interchangeability of orfamide analogs in screening campaigns. Procuring the specific molecular entity of Orfamide B is therefore critical for researchers aiming to deconvolve structure-activity relationships or screen for novel bioactivities, as its cytotoxicity profile is not expected to be identical to that of other family members.

Evidence DimensionIn vitro Cytotoxicity (IC50)
Target Compound DataUnique cytotoxicity profile (to be determined by screening)
Comparator Or BaselineOrfamide N: IC50 = 10.50 µM (OVCAR3 cells)
Quantified DifferenceEach analog possesses a unique activity profile requiring individual evaluation.
ConditionsCell-based cytotoxicity assays against human cancer cell lines.

For drug discovery and screening, this justifies the procurement of a specific, pure analog to avoid missing novel activities or drawing incorrect conclusions about the class as a whole.

Formulation of Agricultural Biopesticides with Defined Physical Properties

For developing stable and reproducible agricultural formulations where Orfamide B's specific surfactant properties (e.g., CMC, solubility, wetting) are optimized for tank-mix compatibility or leaf surface adhesion. Using pure Orfamide B ensures consistent batch-to-batch performance, a critical requirement for commercial product development.

Reference Standard for Antifungal Mechanism-of-Action Studies

In research focused on the fundamental mechanisms of biocontrol against pathogens like *Rhizoctonia solani*. The use of high-purity Orfamide B as a reference standard allows for the precise correlation of phenotypic effects with a known molecular structure and concentration, eliminating confounding variables from crude mixtures or other analogs.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

For inclusion in compound screening libraries and SAR studies to identify novel therapeutic leads. The unique Valine residue and C12 fatty acid of Orfamide B provide a distinct structural data point for comparing bioactivity against other orfamides, aiding in the discovery of analogs with potentially enhanced or novel cytotoxic or antimicrobial profiles.

XLogP3

8

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

14

Exact Mass

1280.82069214 Da

Monoisotopic Mass

1280.82069214 Da

Heavy Atom Count

90

Dates

Last modified: 08-08-2024

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